Cas no 378206-04-3 (8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
378206-04-3 structure
Product name:8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:378206-04-3
MF:C19H25N5O2
MW:355.434103727341
CID:6316769
PubChem ID:3812774

8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • AB00435411-04
    • SR-01000481377-1
    • EU-0043613
    • SR-01000481377
    • F0886-0116
    • AKOS001297131
    • 8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
    • UPCMLD0ENAT5731129:001
    • SMR000017214
    • HMS2250O14
    • 8-[benzyl(methyl)amino]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
    • CHEMBL1411213
    • MLS000102931
    • Z223814384
    • 8-[benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione
    • 378206-04-3
    • Inchi: 1S/C19H25N5O2/c1-4-5-9-12-24-15-16(23(3)19(26)21-17(15)25)20-18(24)22(2)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,21,25,26)
    • InChI Key: PFKOPCKKBQQANO-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1)=O)N=C(N(C)CC1C=CC=CC=1)N2CCCCC

Computed Properties

  • Exact Mass: 355.20082506g/mol
  • Monoisotopic Mass: 355.20082506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 70.5Ų

8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0886-0116-3mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F0886-0116-20mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0886-0116-30mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F0886-0116-15mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F0886-0116-50mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0886-0116-2mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0886-0116-75mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
75mg
$208.0 2023-07-06
Life Chemicals
F0886-0116-2μmol
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0886-0116-1mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0886-0116-25mg
8-[benzyl(methyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
378206-04-3 90%+
25mg
$109.0 2023-07-06

Additional information on 8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Professional Introduction to 8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 378206-04-3)

Compound with the CAS number 378206-04-3 and the product name 8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione consists of a purine core substituted with various functional groups. The presence of a benzyl(methyl)amino group at the 8-position and a methyl group at the 3-position contributes to its complex pharmacophore. Additionally, the 7-pentyl substituent enhances the lipophilicity of the molecule, which is crucial for its absorption and distribution within biological systems.

In recent years, there has been growing interest in purine derivatives due to their potential roles in modulating various biological pathways. For instance, studies have shown that purine-based compounds can interact with enzymes and receptors involved in signal transduction, DNA repair, and inflammation. The< strong>8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been investigated for its potential anti-inflammatory and anti-cancer properties. Preliminary in vitro studies have demonstrated its ability to inhibit the activity of certain kinases and reduce the production of pro-inflammatory cytokines.

The synthesis of 8-benzyl(methyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves a multi-step process that requires precise control over reaction conditions. Key steps include condensation reactions to form the purine ring system followed by functional group modifications. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and purity. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate characterization of the final product.

The pharmacological profile of this compound is further enhanced by its solubility characteristics. Unlike many traditional small molecules that suffer from poor solubility issues, 8-benzyl(methyl)amino-3-methyl-7-pentyl-7-pentyl-tetrahydro)-purine-dione exhibits good water solubility due to the presence of polar functional groups. This property is essential for developing formulations that can be administered orally or intravenously.

In clinical settings, the potential therapeutic applications of 8-benzyl(methyl)amino)-methyl-(methyl)-amino-(methyl)-dione are being explored in several disease models. Animal studies have shown promising results in reducing tumor growth and alleviating symptoms associated with chronic inflammatory diseases. These findings have prompted researchers to design clinical trials to evaluate its efficacy and safety in human patients.

The development of novel drug candidates like 8-benzyl(methyl)amino)-methyl-(methyl)-dione relies heavily on computational modeling and molecular docking techniques. These methods allow researchers to predict how the compound will interact with biological targets at the atomic level. By integrating experimental data with computational insights, scientists can optimize the structure of the molecule for improved potency and reduced side effects.

The future direction of research on this compound includes exploring its mechanism of action in greater detail. Understanding how it interacts with specific enzymes and receptors will provide valuable insights into its therapeutic potential. Additionally, efforts are underway to develop analogs with enhanced properties such as increased bioavailability or selectivity for certain biological pathways.

The regulatory landscape for approving new drugs is stringent but well-established. Companies developing compounds like 8-benzyl(methyl)amino)-methyl-(methyl)-(dione) must navigate through rigorous testing phases before they can be brought to market. These phases include preclinical studies followed by multiple clinical trials designed to assess safety and efficacy across different patient populations.

In conclusion,< strong>8-benzyl(methyl)amino)-methyl-(methyl)-(dione, identified by its CAS number CAS No. 378206--04--03, represents a significant advancement in pharmaceutical chemistry with promising therapeutic applications. Its unique structural features make it a valuable candidate for further research aimed at developing new treatments for various diseases.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.